molecular formula C20H21ClN4O3 B4065970 N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline

N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4065970
M. Wt: 400.9 g/mol
InChI Key: YULDXYHAXIEEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline, also known as ACNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACNP belongs to the class of nitroanilines and has been studied for its ability to modulate the activity of certain receptors in the brain. In

Scientific Research Applications

Palladium-Catalyzed Allylation

Acidic anilines, including nitroanilines, have been efficiently allylated under palladium catalysis using allyl carbonates as allylating reagents. A study conducted by Moreno‐Mañas, Morral, and Pleixats (1998) focused on the stereochemical aspects of such reactions, revealing insights into the mechanistic pathways and the influence of ligands on the outcome of the allylation processes (Moreno‐Mañas, Morral, & Pleixats, 1998).

Nitroarene Reactions

Ragaini, Cenini, Borsani, Dompe, Gallo, and Moret (2001) explored the reactions between unfunctionalized conjugated dienes and nitroarenes under CO pressure, catalyzed by Ru3(CO)12/Ar-BIAN. This process afforded allylic amine derivatives, showcasing a method for the intermolecular catalytic C−H functionalization by a transition metal complex (Ragaini et al., 2001).

Potential Biological Activities

Although the research on N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline itself is limited, studies on structurally related compounds provide insight into potential applications. For instance, DPI-3290, a compound with a similar structural motif, demonstrated potent antinociceptive activity with limited effects on respiratory function, highlighting the therapeutic potential of such molecules (Gengo et al., 2003).

Synthesis of N-Allylanilines

1,3-Bis(carboxymethyl)imidazolium chloride has been utilized as a metal-free and recyclable catalyst for the synthesis of N-allylanilines through allylic substitution of alcohols with anilines. This process, demonstrated by Albert-Soriano, Hernández-Martínez, and Pastor (2018), allows for the efficient synthesis of N-allylanilines under mild conditions, expanding the toolbox for synthesizing nitrogen-containing compounds (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).

properties

IUPAC Name

(3-chlorophenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c1-2-8-22-18-14-17(6-7-19(18)25(27)28)23-9-11-24(12-10-23)20(26)15-4-3-5-16(21)13-15/h2-7,13-14,22H,1,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDXYHAXIEEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl){4-[4-nitro-3-(prop-2-en-1-ylamino)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.